3-({[4-(Trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-CARBOXYLIC ACID is a complex organic compound known for its unique chemical structure and properties. This compound features a benzofuran ring, a trifluoromethyl group, and a carboxylic acid group, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-CARBOXYLIC ACID has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic applications includes studying its effects on various biological targets and pathways.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties
Mechanism of Action
The mechanism by which 3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. Additionally, the benzofuran ring may interact with various biological molecules, modulating their function .
Comparison with Similar Compounds
Similar Compounds
4-(TRIFLUOROMETHYL)BENZOIC ACID: Shares the trifluoromethyl group but lacks the benzofuran ring, resulting in different chemical properties and applications.
3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID:
4-(TRIFLUOROMETHYL)BENZYLAMINE: Features a trifluoromethyl group attached to a benzylamine, differing in its functional groups and reactivity.
Uniqueness
3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-CARBOXYLIC ACID stands out due to its combination of a benzofuran ring, trifluoromethyl group, and carboxylic acid group. This unique structure imparts distinct chemical properties, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C17H10F3NO4 |
---|---|
Molecular Weight |
349.26 g/mol |
IUPAC Name |
3-[[4-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C17H10F3NO4/c18-17(19,20)10-7-5-9(6-8-10)15(22)21-13-11-3-1-2-4-12(11)25-14(13)16(23)24/h1-8H,(H,21,22)(H,23,24) |
InChI Key |
FWHZZAAMJICPRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.